molecular formula C19H17N3O3S2 B2994670 (Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide CAS No. 865182-55-4

(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide

Cat. No. B2994670
CAS RN: 865182-55-4
M. Wt: 399.48
InChI Key: IDNIZFCMUSPWOM-VZCXRCSSSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a prop-2-yn-1-yl group, a sulfamoyl group, and a benzo[d]thiazol-2(3H)-ylidene group. These groups are likely to confer specific chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group and the benzo[d]thiazol-2(3H)-ylidene group suggests that the compound may have aromatic properties. The prop-2-yn-1-yl group indicates the presence of a triple bond, which could have implications for the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfamoyl group might make the compound susceptible to reactions with bases or nucleophiles. The triple bond in the prop-2-yn-1-yl group could potentially be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfamoyl group might increase its solubility in water, while the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds incorporating the sulfonamide moiety, such as those related to "(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide," have been synthesized and characterized for their potential antimicrobial properties. For example, novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds demonstrated significant activity against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as Mycobacterium kansasii, highlighting their potential as therapeutic agents in treating infections (Krátký et al., 2012).

Anticancer Properties

The exploration of sulfonamide derivatives for their anticancer activity has been a subject of interest. Novel nanosized mono- and homobi-nuclear complexes of a sulfathiazole azo dye ligand, which could be structurally related to the specified compound, were synthesized and showed promising anticancer activity against breast carcinoma (MCF-7) and liver carcinoma (HepG-2) cell lines. These findings suggest that the structural motifs present in such compounds may contribute to their potential anticancer properties, warranting further investigation (Khedr et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel compounds with potential therapeutic applications remains a crucial aspect of pharmaceutical research. Derivatives related to "(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide" have been synthesized, displaying a variety of biological activities, including antimicrobial and anticancer effects. These compounds' synthesis and characterization lay the groundwork for developing new therapeutic agents, emphasizing the versatility and potential of sulfonamide derivatives in medicinal chemistry (Kamel et al., 2010).

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physicochemical properties. It could potentially be explored for use in various areas, such as medicinal chemistry, if it shows promising biological activity .

properties

IUPAC Name

3-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-2-12-22-16-10-9-15(27(20,24)25)13-17(16)26-19(22)21-18(23)11-8-14-6-4-3-5-7-14/h1,3-7,9-10,13H,8,11-12H2,(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNIZFCMUSPWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide

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